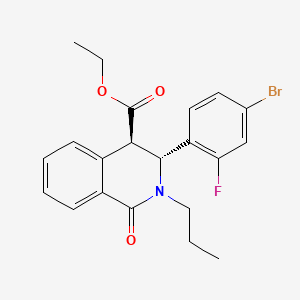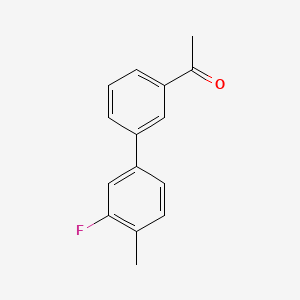
7-Brom-3-Chlorchinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Wissenschaftliche Forschungsanwendungen
Antimalarielle Aktivität
Chinolin-Derivate, einschließlich 7-Brom-3-Chlorchinolin, wurden auf ihr antimalarielles Potenzial untersucht. Diese Verbindungen greifen in den Häm-Entgiftungsprozess in Plasmodium-Parasiten ein und hemmen so deren Wachstum und Überleben. Forscher untersuchen ihre Wirksamkeit gegen arzneimittelresistente Stämme und ihr Potenzial als neuartige Antimalariamittel .
Anti-entzündliche Eigenschaften
Chinoline zeigen entzündungshemmende Wirkungen durch die Modulation von Immunantworten. This compound kann entzündungsfördernde Zytokine und Enzyme hemmen, was es für Erkrankungen wie rheumatoide Arthritis, chronisch-entzündliche Darmerkrankungen und Autoimmunerkrankungen relevant macht .
Antitumoraktivität
Chinolin-basierte Verbindungen haben sich als vielversprechend für die Verwendung als Antitumormittel erwiesen. Forscher untersuchen ihre Auswirkungen auf die Proliferation, Apoptose und Metastasierung von Krebszellen. This compound könnte auf sein Potenzial bei bestimmten Krebsarten untersucht werden .
Photophysikalische Anwendungen
Chinoline sind bekannt für ihre photophysikalischen Eigenschaften, einschließlich Fluoreszenz und Phosphoreszenz. Forscher untersuchen ihre Verwendung in organischen Leuchtdioden (OLEDs), Sensoren und bildgebenden Mitteln. Die einzigartige Struktur von this compound kann zu diesen Anwendungen beitragen .
Metallchelatbildung und Koordinationschemie
Chinolin-Derivate können stabile Komplexe mit Metallionen bilden. This compound kann als Ligand wirken und an Übergangsmetalle binden. Solche Komplexe finden Anwendungen in der Katalyse, Materialwissenschaft und Koordinationschemie .
Synthetische Bausteine
Chinoline dienen als vielseitige Bausteine in der organischen Synthese. Forscher verwenden sie, um komplexere Moleküle wie Pharmazeutika, Agrochemikalien und Funktionsmaterialien zu erzeugen. Die Reaktivität von this compound macht es in verschiedenen Syntheserouten wertvoll .
Wirkmechanismus
Target of Action
7-Bromo-3-chloroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to have a broad spectrum of bioactivity and are used as a core template in drug design . .
Mode of Action
Quinoline derivatives like chloroquine are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bioactivity .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2425 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline and its derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
It’s known that the compound is a pale-yellow to yellow-brown solid and should be stored in a sealed, dry environment at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 7-Bromo-3-chloroquinoline may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Types of Reactions:
Substitution Reactions: 7-Bromo-3-chloroquinoline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation using potassium permanganate can yield quinoline N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where
Eigenschaften
IUPAC Name |
7-bromo-3-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYJYLFQWBXBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693840 |
Source


|
| Record name | 7-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246549-62-1 |
Source


|
| Record name | 7-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)




![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)

